5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an indole ring, a phenoxyethyl group, and a thioxodihydropyrimidine ring
Preparation Methods
The synthesis of 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves multiple steps. One common synthetic route includes the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as dihydrofolate reductase. By inhibiting this enzyme, the compound can interfere with the reproduction of certain microorganisms, making it a potential chemotherapeutic agent . The pathways involved include the inhibition of folate metabolism, which is crucial for DNA synthesis and cell division.
Comparison with Similar Compounds
Similar compounds to 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include:
Trimethoprim: Another dihydrofolate reductase inhibitor, but with different substituents and polarity.
Piritrexim: Similar in function but with variations in the lipophilic substituents.
6-Methyl-2-thioxo-5-[2-(phenoxy)ethyl]-2,3-dihydro-1H-pyrimidin-4-ones: These compounds share structural similarities and are synthesized using similar methods.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
5-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H25N3O3S/c1-16-9-10-17(2)22(13-16)31-12-11-28-15-18(19-7-5-6-8-21(19)28)14-20-23(29)26(3)25(32)27(4)24(20)30/h5-10,13-15H,11-12H2,1-4H3 |
InChI Key |
AJKCEBMYKYMYIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.